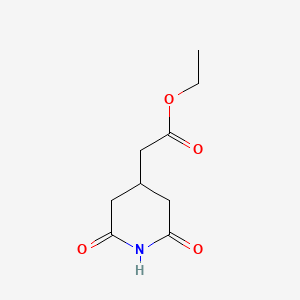

Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate

Description

BenchChem offers high-quality Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,6-dioxopiperidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-2-14-9(13)5-6-3-7(11)10-8(12)4-6/h6H,2-5H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDKTEZILYVDCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CC(=O)NC(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate: A Strategic Guide

This is an in-depth technical guide on the synthesis of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate , a critical structural motif in the development of Cereblon (CRBN) modulators and PROTAC linkers.

Executive Summary & Structural Analysis

Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate (CAS: 23763-03-3) is a 4-substituted glutarimide derivative.[1][2] Unlike the widely known immunomodulatory imide drugs (IMiDs) like thalidomide—where the glutarimide ring is

This specific topology is highly valued in Targeted Protein Degradation (TPD) .[1][2] It provides a vector for linker attachment that leaves the glutarimide nitrogen free to form critical hydrogen bonds with the tri-tryptophan pocket of the E3 ligase Cereblon (CRBN), while directing the linker away from the protein interface to minimize steric clash.[1]

Retrosynthetic Logic

The synthesis is best approached via a Symmetrical Precursor Strategy .[1] The

-

Disconnection 1 (Esterification): (2,6-dioxopiperidin-4-yl)acetic acid (also known as 3-carboxymethylglutarimide).[1][2]

-

Disconnection 2 (Imide Formation): Methanetriacetic acid (MTA) or its tri-ester.[1][2]

-

Disconnection 3 (Carbon Skeleton): Michael addition of Diethyl Malonate to Diethyl Glutaconate.[1][2]

Figure 1: Retrosynthetic analysis utilizing the symmetry of the methanetriacetic acid scaffold.

Core Synthesis Pathway: The Methanetriacetic Acid Route[3][4][5]

This pathway is preferred for its scalability and the avoidance of complex protecting group chemistry.[1] It relies on the classic Ingold synthesis of methanetriacetic acid, modernized with efficient cyclization techniques.[1]

Phase 1: Construction of the Carbon Skeleton

The backbone is assembled via a Michael addition.[1] Diethyl glutaconate acts as the Michael acceptor, and diethyl malonate as the donor.[1]

Reaction Scheme:

-

Michael Addition: Diethyl glutaconate + Diethyl malonate

Tetraethyl propane-1,1,2,3-tetracarboxylate.[1][2] -

Hydrolysis & Decarboxylation: Tetra-ester

Methanetriacetic acid (MTA).[1][2]

Protocol 1.1: Synthesis of Methanetriacetic Acid (MTA)

| Parameter | Specification |

| Reagents | Diethyl glutaconate (1.0 eq), Diethyl malonate (1.1 eq), Sodium ethoxide (1.2 eq).[1][2] |

| Solvent | Absolute Ethanol (anhydrous).[1][2] |

| Conditions | Reflux under |

| Workup | Acidify with acetic acid, remove solvent, partition (EtOAc/Water).[1][2] |

| Hydrolysis | Reflux crude tetra-ester in 6M HCl (10 vol) for 12–18 hours. |

| Purification | Crystallization from ether/benzene or use crude in next step.[1] |

| Yield Target | 65–75% (over two steps). |

Technical Note: The decarboxylation of the gem-dicarboxylic acid moiety occurs spontaneously during the harsh acidic hydrolysis reflux. Ensure complete removal of ethanol before the hydrolysis step to maximize the rate.[1]

Phase 2: Glutarimide Ring Formation

The formation of the glutarimide ring from a tri-acid requires selective cyclization of two arms while leaving the third available for functionalization. Due to the symmetry of MTA (all three acetic acid arms are equivalent), cyclization between any two arms yields the same product: (2,6-dioxopiperidin-4-yl)acetic acid .[1][2]

Protocol 1.2: Thermal Cyclization with Urea

| Parameter | Specification |

| Reagents | Methanetriacetic acid (1.0 eq), Urea (1.1 eq).[1][2] |

| Solvent | None (Solvent-free fusion).[1][2] |

| Temperature | 160°C – 170°C (Oil bath).[1][2] |

| Time | 2–4 hours (monitor ammonia evolution). |

| Mechanism | Double amidation followed by dehydration.[1] |

| Purification | Recrystallization from water or EtOH.[1] |

| Yield Target | 60–70%. |

Critical Insight: The reaction passes through a molten phase.[1] As the imide forms, the melting point may rise, causing the mass to solidify.[1] Mechanical stirring is crucial initially.[1] The evolution of ammonia gas serves as a reaction progress indicator.[1]

Phase 3: Selective Esterification

The final step converts the pendant carboxylic acid into the ethyl ester.[1]

Protocol 1.3: Fischer Esterification

| Parameter | Specification |

| Reagents | (2,6-dioxopiperidin-4-yl)acetic acid, Ethanol (excess).[1][2] |

| Catalyst | |

| Conditions | Reflux (4 hours).[1][2] |

| Workup | Neutralize with |

| Yield Target | >85%. |

Self-Validating Check: The product should be soluble in organic solvents (DCM, EtOAc) unlike the starting acid.[1][2] TLC (MeOH/DCM) will show a distinct

Mechanistic Visualization

The following diagram details the electron flow during the critical cyclization step, highlighting why the symmetrical precursor prevents regioselectivity issues.

Figure 2: Mechanistic flow of the thermal cyclization process.[1][2]

Troubleshooting & Optimization

Issue: Incomplete Cyclization

If the fusion reaction with urea yields a mixture of diamides and imides:

-

Solution: Increase temperature to 180°C briefly or use Ammonium Carbonate instead of urea. Alternatively, reflux the tri-acid in xylene with a Dean-Stark trap using ammonium carbonate to drive off water.[1][2]

Issue: Solubility of Intermediate

(2,6-dioxopiperidin-4-yl)acetic acid is highly polar and water-soluble.[1][2]

-

Solution: Do not attempt aqueous extraction at neutral pH. Acidify to pH 2 and use continuous extraction with Ethyl Acetate, or simply evaporate the aqueous recrystallization mother liquor to dryness.[1]

Alternative: Direct from Tri-ester?

Attempting to react triethyl methanetriacetate directly with ammonia often leads to the tri-amide rather than the imide-ester. The acid-mediated route described above is more robust for controlling the final esterification state.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed:

-

1H NMR (DMSO-d6, 400 MHz):

-

MS (ESI):

References

-

Ingold, C. K. (1921).[1][2] "Experiments on the synthesis of the polyacetic acids of methane. Part I. The conditions controlling synthesis by the cyanoacetic ester method, and the preparation of methanetriacetic acid."[3] Journal of the Chemical Society, Transactions, 119, 329-341.[1][2] Link

-

Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1][2] Longman Scientific & Technical.[1] (Standard reference for Michael addition and decarboxylation protocols).

-

Toogood, P. L. (2002).[1][2] "Glutarimide derivatives."[1][4] Patent WO2002068414A1.[1] (Describes analogous glutarimide ring closures).

-

Bartlett, S., et al. (2019).[1][2] "Cereblon Modulators: A Review of Synthetic Approaches." Journal of Medicinal Chemistry. (Contextualizes the 4-substituted scaffold in PROTAC design).

Sources

- 1. CAS 57056-39-0: 3-(carboxymethyl)pentanedioic acid [cymitquimica.com]

- 2. Citric acid, 4TBDMS derivative [webbook.nist.gov]

- 3. XLII.—Experiments on the synthesis of the polyacetic acids of methane. Part I. The conditions controlling synthesis by the cyanoacetic ester method, and the preparation of methanetriacetic acid - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

The Biological Versatility of 4-Substituted Dioxopiperidines: A Technical Guide for Drug Discovery

Abstract

The 2,6-dioxopiperidine (glutarimide) scaffold is a cornerstone in modern medicinal chemistry, most notably exemplified by the clinical success of thalidomide and its analogs, the immunomodulatory drugs (IMiDs). This technical guide provides an in-depth exploration of the biological activities of 4-substituted dioxopiperidines, extending beyond the well-trodden path of IMiDs to encompass a broader range of derivatives with substitutions directly on the piperidine-2,6-dione core. We delve into the critical structure-activity relationships, diverse mechanisms of action, and key experimental protocols for evaluating their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this privileged scaffold.

Introduction: The Enduring Legacy and Expanding Horizons of the Dioxopiperidine Core

The journey of the 2,6-dioxopiperidine scaffold in medicine is a compelling narrative of serendipity, tragedy, and scientific redemption. Initially introduced as a sedative, thalidomide's devastating teratogenicity led to its withdrawal, only to be repurposed decades later for the treatment of erythema nodosum leprosum and multiple myeloma. This renaissance was fueled by the discovery of its potent immunomodulatory and anti-angiogenic properties. The subsequent development of lenalidomide and pomalidomide, analogs with improved efficacy and safety profiles, solidified the importance of this chemical class in oncology and immunology.

While the therapeutic success of these agents, which are technically 3-substituted glutarimides with a phthalimido group, has been extensively documented, a growing body of research is now focused on the therapeutic potential of dioxopiperidines with substitutions at the 4-position of the core ring. These modifications offer a distinct vector for modulating biological activity, potentially leading to novel mechanisms of action and therapeutic applications beyond those of the classical IMiDs. This guide will illuminate the diverse biological landscape of these 4-substituted analogs, providing a comprehensive resource for their synthesis, evaluation, and mechanistic understanding.

Synthetic Strategies for 4-Substituted 2,6-Dioxopiperidines

The rational design and synthesis of 4-substituted 2,6-dioxopiperidines are pivotal for exploring their structure-activity relationships. A variety of synthetic routes have been developed to access this scaffold.

A facile and practical approach involves a Michael addition/intramolecular imidation cascade reaction between substituted methyl acetates and acrylamides, promoted by a base such as potassium tert-butoxide (KOtBu) under transition-metal-free conditions. This method offers operational simplicity and excellent functional group tolerance, making it suitable for generating a diverse library of analogs.[1]

Another common strategy is the reductive amination of N-substituted 4-piperidone derivatives with various amines using a reducing agent like sodium triacetoxyborohydride.[2] This versatile method allows for the introduction of a wide range of substituents at the 4-position.

The classical Mannich condensation reaction provides a one-pot synthesis of 2,6-diaryl-3-methyl-4-piperidones from an ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium acetate.[3] While not directly yielding a 2,6-dioxopiperidine, the resulting 4-piperidone is a key intermediate that can be further modified.

Key Biological Activities and Therapeutic Potential

4-Substituted dioxopiperidines exhibit a remarkable spectrum of biological activities, with significant potential in oncology, immunology, and beyond.

Immunomodulatory and Anti-inflammatory Effects

The immunomodulatory properties of 2,6-dioxopiperidine derivatives are their most renowned attribute. Thalidomide and its analogs are potent modulators of cytokine production, notably inhibiting the release of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).[4] This anti-inflammatory effect is a key contributor to their therapeutic efficacy in various inflammatory conditions.

Beyond cytokine inhibition, these compounds can also co-stimulate T cells, leading to increased production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which enhances the activity of natural killer (NK) cells against tumor cells.[5]

Some 4-substituted piperidin-4-one imine derivatives have demonstrated significant antioxidant and anti-inflammatory responses, suggesting that modifications at the 4-position can be tailored to target pathways involved in oxidative stress and inflammation.[6]

Anticancer and Anti-proliferative Activity

The anticancer effects of 4-substituted dioxopiperidines are multifaceted, encompassing direct cytotoxicity to cancer cells and indirect effects through modulation of the tumor microenvironment.

Many derivatives have shown potent anti-proliferative activity against a range of human cancer cell lines, including those of breast, lung, and leukemia origin.[4][7][8][9][10][11] For instance, streptoglutarimide H, a marine-sourced derivative, exhibited potent inhibition of lung cancer cell proliferation with IC50 values in the low micromolar range.[7] A novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives also demonstrated significant antiproliferative activity against multiple myeloma cell lines.[4]

Anti-angiogenic Properties

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Thalidomide and its analogs are well-known for their anti-angiogenic effects.[5] This activity is believed to be a significant contributor to their anti-tumor efficacy.

Other Biological Activities

The versatility of the 4-substituted dioxopiperidine scaffold extends to other therapeutic areas. Derivatives have been investigated for their potential as:

-

Antifungal agents: 4-Aminopiperidines, synthesized from 4-piperidone precursors, have shown promising antifungal activity by targeting ergosterol biosynthesis.[2]

-

Antimicrobial agents: Various substituted piperidin-4-ones have been screened for their antibacterial and antifungal properties.[3][12]

-

Neurological agents: Certain 4-substituted piperidines have been explored as ligands for opioid receptors and as potential treatments for neurodegenerative diseases like Alzheimer's.[13][14]

Mechanism of Action: From Molecular Glues to Diverse Pathways

The Cereblon-Mediated Pathway of Immunomodulatory Drugs (IMiDs)

The primary mechanism of action for thalidomide and its analogs involves their function as "molecular glues." These compounds bind to the protein Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[4][5][15][16][17] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of neo-substrates.

Key neo-substrates include the Ikaros family zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][15][17] The degradation of these factors is critical for the anti-myeloma and immunomodulatory effects of IMiDs.

Cereblon-Independent and Other Mechanisms

While the CRBN-mediated pathway is central to the activity of IMiDs, it is plausible that other 4-substituted dioxopiperidines may exert their effects through different mechanisms. For instance, some derivatives may directly inhibit key enzymes involved in inflammatory or cancer-related signaling pathways. The antioxidant properties of certain analogs suggest a role in mitigating oxidative stress, which is implicated in numerous diseases.[6] Further research is needed to fully elucidate the diverse molecular targets and pathways modulated by the broader class of 4-substituted dioxopiperidines.

Experimental Protocols for Biological Evaluation

A robust and systematic evaluation of the biological activities of novel 4-substituted dioxopiperidines is essential for their development as therapeutic agents. The following section outlines key experimental workflows.

In Vitro Anti-proliferative Activity Assessment (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the anti-proliferative potency of a compound. The MTT and SRB assays are commonly used for this purpose.

Workflow for IC50 Determination:

Step-by-Step Protocol for MTT Assay: [18][19][20][21][22]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in culture medium to obtain the desired final concentrations.

-

Treatment: Replace the culture medium in the wells with the medium containing the different concentrations of the test compound. Include appropriate controls (vehicle control and untreated cells).

-

Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to calculate the IC50 value.

Quantitative Data on Anti-proliferative Activity

The following table summarizes the reported IC50 values for selected 4-substituted dioxopiperidine derivatives against various cancer cell lines.

| Compound Class/Name | Substitution at C4 | Cancer Cell Line | IC50 (µM) | Reference |

| Streptoglutarimide H | Alkyl chain | A549 (Lung) | 1.69 | [7] |

| Streptoglutarimide H | Alkyl chain | H157 (Lung) | 5.24 | [7] |

| 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione (10a) | Isoquinoline-1,3-dione | NCI-H929 (Multiple Myeloma) | 2.25 | [4] |

| 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione (10a) | Isoquinoline-1,3-dione | U239 (Multiple Myeloma) | 5.86 | [4] |

| 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione (7) | Spirocyclic ketone | HeLa (Cervical) | 9 | [23] |

| 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione (7) | Spirocyclic ketone | K562 (Leukemia) | 27 | [23] |

| 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione (7) | Spirocyclic ketone | MDA-MB-453 (Breast) | 11 | [23] |

Conclusion and Future Perspectives

The 4-substituted 2,6-dioxopiperidine scaffold represents a fertile ground for the discovery of novel therapeutic agents. While the clinical success of IMiDs has primarily been driven by substitutions on the phthalimido moiety, emerging research highlights the significant potential of direct modifications at the 4-position of the glutarimide ring. These analogs exhibit a broad range of biological activities, including potent immunomodulatory, anti-inflammatory, and anticancer effects.

Future research in this area should focus on:

-

Elucidating Diverse Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by non-IMiD 4-substituted dioxopiperidines is crucial for their rational design and development.

-

Exploring Novel Therapeutic Applications: The diverse bioactivities of these compounds suggest their potential in a wide array of diseases beyond cancer and inflammation, including infectious and neurodegenerative disorders.

-

Optimizing Pharmacokinetic and Pharmacodynamic Properties: Medicinal chemistry efforts should be directed towards improving the drug-like properties of lead compounds to enhance their clinical translatability.

By leveraging the knowledge outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable and versatile chemical scaffold.

References

- BenchChem. (2025). Application Notes and Protocols: Determining the IC50 of Lazertinib in Cancer Cell Lines.

- Yu, C. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?.

- Wiederhold, N. P., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.

- Patel, R., et al. (2025). Synthesis and biological evaluation of some substituted 4-Piperidones.

- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.

- Bender, A. M., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.

- Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing.

- Frontiers. (n.d.).

- Goel, K. K., et al. (2008).

- Wang, Y., et al. (2025). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC.

- Wang, W., et al. (2022). Antiproliferative Activity and Potential Mechanism of Marine-Sourced Streptoglutarimide H against Lung Cancer Cells. PMC.

- Amato, J., et al. (2022). Antiproliferative Effects of the Aptamer d(GGGT)4 and Its Analogues with an Abasic-Site Mimic Loop on Different Cancer Cells. MDPI.

- Almanza-Pérez, J. C., et al. (2024). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI.

- Li, Y., et al. (2021). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)

- Manjula, S. N., et al. (2022).

- Zamfir, C., et al. (2025). Antiproliferative activity of NCI-DTP glutarimide derivatives. An alignment independent 3D QSAR study.

- Penov Gaši, K., et al. (2015). Antiproliferative and antibacterial activity of some glutarimide derivatives.

- Glavaš, M., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC.

- Hisham, M., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers.

- Jansson, P. J., et al. (2014). Quantitative analysis of the anti-proliferative activity of combinations of selected iron-chelating agents and clinically used anti-neoplastic drugs. PubMed.

- Bins, S., et al. (2023). Cereblon-Targeting Ligase Degraders in Myeloma. BINASSS.

- Bhatt, D., et al. (2025). Synthesis, characterization and antimicrobial activity of some 4-aryl-2,6-di(coumarin-3-yl)pyridines.

- Tsoleridis, C. A., et al. (2015).

- Castillo, J. C., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing.

- Diamond Light Source. (2025).

- Jones, R. J., et al. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. PMC.

- de la Torre-López, E., et al. (2020).

- Le Roy, A., et al. (2018). Immunomodulatory Drugs Exert Anti-Leukemia Effects in Acute Myeloid Leukemia by Direct and Immunostimulatory Activities. Frontiers in Immunology.

- Wenskowsky, N., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX. MDPI.

- Ferreira, E. I., et al. (2011).

Sources

- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents [patents.google.com]

- 6. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative Activity and Potential Mechanism of Marine-Sourced Streptoglutarimide H against Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. biomedpharmajournal.org [biomedpharmajournal.org]

- 13. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. binasss.sa.cr [binasss.sa.cr]

- 16. diamond.ac.uk [diamond.ac.uk]

- 17. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. altogenlabs.com [altogenlabs.com]

- 22. frontiersin.org [frontiersin.org]

- 23. researchgate.net [researchgate.net]

Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate potential applications

An In-depth Technical Guide to the Applications of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate has emerged as a pivotal chemical entity in modern drug discovery, primarily functioning as a versatile precursor for the synthesis of targeted protein degraders. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and its principal application as a Cereblon (CRBN) E3 ubiquitin ligase ligand in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into the mechanistic underpinnings of its biological activity, present detailed experimental protocols, and offer insights into its potential in expanding the landscape of therapeutic interventions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research endeavors.

Introduction: The Rise of a Key Building Block

Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate belongs to the glutarimide class of compounds, a chemical family that gained prominence with the discovery of thalidomide and its immunomodulatory derivatives (IMiDs), such as lenalidomide and pomalidomide. While structurally related to these well-known drugs, ethyl 2-(2,6-dioxopiperidin-4-yl)acetate has carved its own niche not as a standalone therapeutic, but as a crucial building block in the synthesis of heterobifunctional molecules, most notably PROTACs.

Its significance lies in the 2,6-dioxopiperidine moiety, which is a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction forms the cornerstone of its utility, enabling the recruitment of the cellular protein degradation machinery to a specific protein of interest, thereby inducing its targeted degradation. This guide will illuminate the pathway from this fundamental chemical structure to its powerful applications in targeted protein degradation.

Synthesis and Physicochemical Properties

The synthesis of ethyl 2-(2,6-dioxopiperidin-4-yl)acetate is a multi-step process that can be achieved through various published routes. A common and reliable method involves the reaction of commercially available starting materials, ensuring accessibility for most chemistry laboratories.

General Synthesis Protocol

A frequently employed synthetic route begins with the Michael addition of nitromethane to diethyl glutaconate, followed by a series of transformations including reduction of the nitro group and subsequent cyclization to form the desired 2,6-dioxopiperidine ring.

Step-by-Step Synthesis:

-

Michael Addition: Diethyl glutaconate is reacted with nitromethane in the presence of a suitable base, such as sodium ethoxide, in an alcoholic solvent like ethanol. The reaction mixture is typically stirred at room temperature for several hours to yield the corresponding Michael adduct.

-

Reduction of the Nitro Group: The nitro group of the Michael adduct is then reduced to an amine. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Cyclization and Esterification: The resulting amino diester is then heated, often in the presence of a high-boiling point solvent, to induce cyclization and formation of the 2,6-dioxopiperidine ring. This step also ensures the presence of the ethyl acetate group at the 4-position.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel to afford ethyl 2-(2,6-dioxopiperidin-4-yl)acetate as a white to off-white solid.

Physicochemical Data

A summary of the key physicochemical properties of ethyl 2-(2,6-dioxopiperidin-4-yl)acetate is provided in the table below.

| Property | Value |

| Molecular Formula | C9H13NO4 |

| Molecular Weight | 199.20 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, methanol, and chloroform |

| Storage Temperature | 2-8°C |

Core Application: A Cereblon Ligand for Targeted Protein Degradation

The primary application of ethyl 2-(2,6-dioxopiperidin-4-yl)acetate is as a precursor for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

Mechanism of Action

The 2,6-dioxopiperidine core of the molecule functions as the "warhead" that binds to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event recruits the cellular ubiquitination machinery. When this moiety is incorporated into a PROTAC, which also contains a ligand for a specific protein of interest, it brings the target protein into close proximity with the E3 ligase complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome.

Caption: The mechanism of action of a PROTAC utilizing a Cereblon ligand.

Workflow for PROTAC Synthesis

Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate serves as a readily available starting material for the synthesis of CRBN-recruiting PROTACs. The general workflow involves modifying the ethyl acetate group to introduce a linker, which is then coupled to a ligand for the target protein.

Caption: A generalized workflow for the synthesis of a PROTAC.

Experimental Protocols

The following protocols provide a starting point for researchers working with ethyl 2-(2,6-dioxopiperidin-4-yl)acetate.

Protocol for PROTAC Synthesis using Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate

This protocol outlines the general steps for synthesizing a PROTAC. The specific conditions and reagents will vary depending on the nature of the linker and the target protein ligand.

-

Hydrolysis: The ethyl ester of ethyl 2-(2,6-dioxopiperidin-4-yl)acetate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of water and a miscible organic solvent like tetrahydrofuran (THF).

-

Linker Attachment: The resulting carboxylic acid is then coupled to a bifunctional linker containing an amine group at one end and a reactive group (e.g., another amine, an alkyne, or an azide) at the other. This is typically achieved using standard amide coupling reagents such as HATU or HOBt/EDC.

-

Purification of the Intermediate: The linker-attached intermediate is purified by column chromatography.

-

Coupling to the Target Protein Ligand: The reactive group on the other end of the linker is then used to attach the ligand for the protein of interest. For example, if the linker has an amine group, it can be coupled to a carboxylic acid on the target protein ligand using amide coupling reagents.

-

Final Purification: The final PROTAC molecule is purified by preparative HPLC to ensure high purity for biological testing.

In Vitro CRBN Binding Assay

To confirm that the synthesized PROTAC retains its ability to bind to Cereblon, a competitive binding assay can be performed.

-

Reagents: Recombinant CRBN-DDB1 protein complex, a fluorescently labeled thalidomide analog (tracer), and the test compound (synthesized PROTAC).

-

Assay Principle: The assay measures the ability of the test compound to displace the fluorescent tracer from the CRBN binding pocket.

-

Procedure: a. A solution of the CRBN-DDB1 complex and the fluorescent tracer is prepared in an appropriate assay buffer. b. Serial dilutions of the test compound are added to the wells of a microplate. c. The CRBN/tracer solution is added to the wells, and the plate is incubated to allow the binding to reach equilibrium. d. The fluorescence polarization or a similar readout is measured. A decrease in fluorescence polarization indicates displacement of the tracer by the test compound.

-

Data Analysis: The data is plotted as the percentage of inhibition versus the logarithm of the test compound concentration, and the IC50 value is calculated.

Cell-based Protein Degradation Assay

The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

-

Cell Culture: A cell line that expresses the target protein is cultured under standard conditions.

-

Treatment: The cells are treated with increasing concentrations of the synthesized PROTAC for a specified period (typically 4-24 hours). A vehicle control (e.g., DMSO) is also included.

-

Cell Lysis: After the treatment period, the cells are harvested and lysed to extract the total protein.

-

Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).

-

Data Analysis: The band intensities are quantified, and the level of the target protein is normalized to the loading control. The concentration of the PROTAC that causes a 50% reduction in the target protein level (DC50) is determined.

Conclusion and Future Outlook

Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate has solidified its position as an indispensable tool in the field of targeted protein degradation. Its straightforward incorporation into PROTACs provides a reliable means of recruiting the Cereblon E3 ubiquitin ligase to a diverse range of protein targets. The continued exploration of new linkers and target protein ligands, coupled with the foundational chemistry of this versatile building block, promises to expand the arsenal of therapeutic agents for a wide array of diseases, from cancer to neurodegenerative disorders. As our understanding of the ubiquitin-proteasome system deepens, the applications for well-characterized E3 ligase ligands like the one derived from ethyl 2-(2,6-dioxopiperidin-4-yl)acetate will undoubtedly continue to grow, paving the way for the next generation of precision medicines.

References

Technical Guide: Discovery of Novel 2,6-Dioxopiperidine Derivatives in Drug Development

Executive Summary

The 2,6-dioxopiperidine scaffold (commonly referred to as the glutarimide ring) has evolved from a historical pharmacological entity into a cornerstone of modern Targeted Protein Degradation (TPD) . While originally popularized by thalidomide and its analogs (IMiDs), recent medicinal chemistry efforts have repurposed this moiety as a "warhead" for recruiting E3 ubiquitin ligases, specifically Cereblon (CRBN).

This guide details the rational design, synthesis, and biological validation of novel dioxopiperidine derivatives. It moves beyond the classic immunomodulatory paradigm to explore their role as Molecular Glues and PROTAC anchors, while also highlighting emerging applications in antiviral therapeutics (Influenza PA endonuclease inhibition).

The Scaffold: 2,6-Dioxopiperidine (Glutarimide)

The 2,6-dioxopiperidine ring consists of a six-membered piperidine ring with ketone groups at positions 2 and 6. Its pharmacological privilege stems from its ability to act as a hydrogen bond donor/acceptor system that mimics the backbone of DNA bases or peptide bonds, allowing for high-affinity binding to specific protein pockets.

Structural Significance in TPD

In the context of Cereblon (CRBN) modulation, the glutarimide ring inserts into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

-

Critical Feature: The imide hydrogen (N-H) forms a crucial hydrogen bond with the backbone carbonyl of the protein.

-

Chirality: The C3 position is a chiral center. While thalidomide racemizes under physiological conditions, rigidified analogs or specific substitutions at C3 can lock the conformation, enhancing potency and selectivity.

Figure 1: Evolutionary trajectory of the 2,6-dioxopiperidine scaffold in medicinal chemistry.

Rational Design Strategies

The "Molecular Glue" Approach

The discovery of novel derivatives often focuses on modifying the "surface" of the ligand that faces the solvent or the neo-substrate (the protein targeted for degradation).

-

Strategy: Maintain the glutarimide pharmacophore (essential for CRBN anchoring) while varying the "tail" region (phthalimide or isoquinoline moiety) to alter the surface topography of the E3 ligase complex.

-

Goal: Induce de novo protein-protein interactions (PPIs) with substrates like IKZF1 (Ikaros) or GSPT1.

Antiviral Design (PA Endonuclease)

Distinct from TPD, 2,6-dioxopiperidines also mimic the metal-binding domain required for Influenza virus replication.

-

Mechanism: The diketo functionality chelates the divalent metal ions (Mn2+/Mg2+) in the active site of the viral PA endonuclease, halting mRNA cap-snatching.

-

SAR Insight: Lipophilic N-substitutions enhance cellular permeability, a common limitation of highly polar chelators.

Synthetic Methodologies

Protocol A: Classic Condensation (High Throughput)

This method is preferred for generating libraries of C3-substituted glutarimides.

Reaction: Glutaric Anhydride derivative + Substituted Aniline/Amine → Amide Intermediate → (Dehydration) → 2,6-Dioxopiperidine

Step-by-Step Protocol:

-

Ring Opening: Dissolve 3-substituted glutaric anhydride (1.0 equiv) and the target amine (1.0 equiv) in anhydrous THF. Stir at room temperature for 2–4 hours.

-

Validation: Monitor by TLC (formation of the carboxylic acid intermediate).

-

Cyclization: Add Carbonyldiimidazole (CDI, 1.2 equiv) or Acetic Anhydride/Reflux. Heat to 80°C for 6 hours.

-

Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane:EtOAc).

Protocol B: C-H Functionalization (Late-Stage Diversification)

For modifying complex drug molecules to add a glutarimide "warhead" (creating a PROTAC).

Reaction: Pre-existing Drug Scaffold + Glutarimide-Linker-Halide → (Cross Coupling) → Conjugate

-

Note: Direct C-H oxidation of piperidine to dioxopiperidine is chemically challenging and low-yielding. It is more efficient to couple a pre-formed glutarimide moiety (e.g., 3-bromoglutarimide) to the target ligand.

Biological Evaluation & Validation

Primary Assay: TR-FRET Cereblon Binding

This assay quantifies the ability of the new derivative to displace a known tracer (usually a fluorophore-labeled thalidomide analog) from the CRBN protein.

Protocol:

-

Reagents: Recombinant Human CRBN-DDB1 complex, Cy5-labeled Thalidomide tracer, Europium-anti-His antibody (donor).

-

Setup: In a 384-well plate, incubate CRBN complex (5 nM) with the new dioxopiperidine derivative (serial dilution 10 µM to 0.1 nM).

-

Tracer: Add Cy5-tracer (10 nM). Incubate for 60 mins at RT.

-

Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal (Excitation 337 nm, Emission 665 nm/620 nm).

-

Analysis: Calculate IC50 based on the reduction in FRET signal (loss of tracer binding).

Functional Assay: Western Blot Degradation Analysis

Validates if binding leads to functional ubiquitination and degradation of the target (e.g., IKZF1).

Protocol:

-

Cell Line: NCI-H929 (Multiple Myeloma) or Jurkat cells.

-

Treatment: Treat cells with compound (0.1, 1, 10 µM) for 24 hours.

-

Lysis: Lyse cells in RIPA buffer with protease inhibitors.

-

Blotting: SDS-PAGE followed by immunoblotting for IKZF1 (Target), CRBN (Control), and GAPDH (Loading Control).

-

Success Criteria: >50% reduction in IKZF1 band intensity relative to DMSO control.

Case Study: Isoquinoline-Dioxopiperidine Hybrids

Reference: J Enzyme Inhib Med Chem. 2022; 37(1): 1715–1723.[1]

A recent breakthrough involved fusing the 2,6-dioxopiperidine ring with an isoquinoline scaffold.

Rationale: The isoquinoline moiety extends into the solvent-exposed region of the CRBN binding pocket, creating a novel interface for recruiting substrates that standard thalidomide analogs cannot reach.

Key Data:

| Compound ID | R-Group (Isoquinoline) | CRBN IC50 (µM) | IKZF1 Degradation | Cytotoxicity (NCI-H929) |

|---|---|---|---|---|

| Thalidomide | - | ~3.5 | Moderate | 20–30 µM |

| 10a (Novel) | 6-Methoxy | 4.83 | High (Complete) | 2.25 µM |

Mechanism of Action Visualization:

Figure 2: Mechanism of Action for Compound 10a acting as a Molecular Glue.

References

-

Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL:[Link]

-

A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro. Source: Antimicrobial Agents and Chemotherapy, 2019. (Discusses 2,6-diketopiperazine/dioxopiperidine scaffolds like Flutimide). URL:[Link]

-

Design, synthesis and biological assessment of novel N-substituted 3-(phthalimidin-2-yl)-2, 6-dioxopiperidines. Source: Bioorganic & Medicinal Chemistry Letters (via PMC). URL:[Link]

Sources

Technical Guide: Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate as a C4-Linked Cereblon Ligand

[1]

Executive Summary & Compound Profile

Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate (CAS: 23763-03-3 ) represents a distinct class of "minimalist" Cereblon ligands.[1] Unlike classical immunomodulatory imide drugs (IMiDs) such as thalidomide or lenalidomide, which rely on a fused phthalimide or isoindolinone ring system attached at the C3 position of the glutarimide, this compound features an acetate functional handle at the C4 position of the glutarimide ring.[1]

This structural divergence offers two critical advantages in Targeted Protein Degradation (TPD):

-

Novel Exit Vector: The C4-attachment point projects the linker and target protein ligand in a different trajectory than C3-linked ligands, enabling the exploration of unique ternary complex geometries.[1]

-

Reduced Molecular Weight: By eliminating the fused aryl rings of thalidomide, this scaffold significantly reduces the molecular weight (MW) and topological polar surface area (TPSA) of the final PROTAC, improving physicochemical properties like solubility and cell permeability.[1]

Chemical Identity

| Property | Detail |

| IUPAC Name | Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate |

| CAS Number | 23763-03-3 |

| Molecular Formula | C |

| Molecular Weight | 199.20 g/mol |

| Core Pharmacophore | Glutarimide (2,6-dioxopiperidine) |

| Functional Handle | Ethyl ester (Masked Carboxylic Acid) |

| Exit Vector | C4 (Gamma-position relative to Nitrogen) |

Mechanism of Action: The C4-Glutarimide Interface[1]

The efficacy of any CRBN ligand hinges on its ability to insert the glutarimide ring into the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the Cereblon protein.[1]

Binding Topology

-

Canonical Binding (C3-Substituted): In thalidomide, the C3 substituent extends out of the pocket, positioning the phthalimide ring to interact with the "open" face of the ligand-binding domain.[1]

-

C4-Substituted Binding: The C4-acetate vector projects from the "bottom" of the glutarimide ring (relative to the C2/C6 carbonyls).[1] Structural modeling suggests this vector points away from the canonical substrate-binding surface (the "neosubstrate" interface), potentially reducing steric clashes with the target protein while maintaining the critical hydrogen bonding network required for CRBN recruitment.[1]

Biological Pathway

The ligand functions as an anchor, recruiting the CRL4

Figure 1: The mechanistic pathway of a PROTAC synthesized using the C4-linked glutarimide scaffold.

Experimental Protocols

Protocol A: Ligand Activation & Linker Conjugation

The ethyl ester is a "masked" handle.[1] It must be hydrolyzed to the free acid before it can be coupled to an amine-functionalized linker.[1]

Objective: Synthesize a CRBN-recruiting moiety ready for linker attachment.

Reagents:

-

Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate (1.0 equiv)[1]

-

Lithium Hydroxide (LiOH) or NaOH (1.5 equiv)[1]

-

THF/Water (1:1 mixture)[1]

-

HCl (1M)[1]

-

HATU or EDC/HOBt (Coupling agents)[1]

-

DIPEA (Base)[1][]

Step-by-Step Methodology:

-

Hydrolysis:

-

Dissolve Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate in THF/Water (1:1).[1]

-

Add LiOH (1.5 equiv) at 0°C.

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS for disappearance of the ester.[1]

-

Critical Step: Carefully acidify the mixture to pH 2–3 using 1M HCl.[1] The glutarimide ring is sensitive to prolonged strong base; rapid neutralization is essential.[1]

-

Extract with Ethyl Acetate (3x), dry over Na

SO

-

-

Amide Coupling (PROTAC Synthesis):

-

Dissolve the resulting acid (1.0 equiv) in anhydrous DMF.

-

Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[1] Stir for 15 mins to activate the acid.

-

Add the amine-functionalized linker-POI ligand (1.0 equiv).[1]

-

Stir at RT for 4–16 hours.[1]

-

Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1] Note: Avoid TFA if the glutarimide is acid-sensitive in your specific construct, though Formic Acid is generally safe.[1]

-

Protocol B: CRBN Binding Validation (TR-FRET)

Once synthesized, the affinity of the C4-linked ligand must be validated against a standard C3-linked tracer (e.g., Thalidomide-fluorescein).[1]

Objective: Determine IC

Reagents:

-

Recombinant Human CRBN-DDB1 Complex (His-tagged).[1]

-

Anti-His Terbium (Tb) labeled antibody (Donor).[1]

-

Thalidomide-FITC or Pomalidomide-Cy5 (Acceptor Tracer).[1]

-

Test Compound (The C4-linked ligand/PROTAC).[1]

Methodology:

-

Preparation: Dilute CRBN-DDB1 protein to 5 nM in Assay Buffer (50 mM TRIS pH 7.5, 200 mM NaCl, 0.1% Pluronic F-127).

-

Tracer Mix: Prepare a mix of Anti-His-Tb (2 nM) and Thalidomide-FITC (100 nM).

-

Plating:

-

Add 5 µL of Test Compound (serially diluted in DMSO) to a 384-well low-volume white plate.

-

Add 10 µL of CRBN protein solution. Incubate for 15 mins at RT.

-

Add 5 µL of Tracer Mix.[1]

-

-

Incubation: Incubate for 60 minutes at RT in the dark.

-

Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a multimode plate reader (Excitation: 340 nm; Emission 1: 495 nm, Emission 2: 520 nm).

-

Analysis: Calculate TR-FRET ratio (Em520/Em495). Plot against log[Compound] to determine IC

.[1]

Self-Validating Check:

Comparative Analysis: C3 vs. C4 Exit Vectors[1]

The choice between a standard C3-linked ligand (Thalidomide-based) and the C4-linked scaffold (Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate based) is driven by structural biology.[1]

| Feature | C3-Linked (Thalidomide/Pom) | C4-Linked (2,6-dioxopiperidin-4-yl) |

| Structure | Fused bicyclic system (Phthalimide + Glutarimide) | Monocyclic (Glutarimide only) |

| Steric Bulk | High (Rigid aromatic system) | Low (Flexible alkyl tail) |

| Exit Vector | Projects "outward" (Solvent exposed) | Projects "downward" (Distinct vector) |

| Solubility | Low to Moderate | High (due to reduced aromaticity) |

| Primary Use | Standard PROTACs, Molecular Glues | "Minimalist" PROTACs, Fragment-based design |

References

-

Dana-Farber Cancer Institute. Methods to induce targeted protein degradation through bifunctional molecules.[1][3] Patent WO2017007612A1.[1] (Describes the synthesis and use of glutarimide-based ligands including C4-substituted analogs like D-43). Retrieved from [1]

-

Math-Net.Ru. Catalytic Castagnoli–Cushman reaction-based synthesis of tetrahydroisoquinolone–glutarimide dyads. (Discusses structural features affecting CRBN binding). Retrieved from [Link][1]

-

Royal Society of Chemistry. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation.[1] (Review of glutarimide functionalization strategies). Retrieved from [Link][1]

Sources

- 1. WO2017024318A1 - Targeted protein degradation to attenuate adoptive t-cell therapy associated adverse inflammatory responses - Google Patents [patents.google.com]

- 3. WO2017007612A1 - Methods to induce targeted protein degradation through bifunctional molecules - Google Patents [patents.google.com]

Deciphering the Scaffold: A Technical Guide to Investigating the Mechanism of Action of 4-Substituted Piperidines

Executive Summary

The 4-substituted piperidine scaffold is arguably the most "privileged" structure in medicinal chemistry. From the potent analgesic fentanyl (4-anilidopiperidine) to the SSRI paroxetine (4-phenylpiperidine) and the butyrophenone antipsychotic haloperidol , this saturated heterocycle serves as a versatile vector for projecting pharmacophores into specific receptor sub-pockets.

Investigating the Mechanism of Action (MoA) of a novel 4-substituted piperidine requires more than simple binding affinity data. It demands a rigorous interrogation of functional selectivity (biased agonism) , particularly for GPCR targets like the

This guide outlines a self-validating workflow to deconstruct the MoA of 4-substituted piperidines, moving from structural analysis to advanced functional pharmacology.

Part 1: The Pharmacophore & Structural Vectors

Before assay selection, one must understand the structural logic of the scaffold. The 4-substituted piperidine is not a flat template; it is a 3D scaffold that dictates the spatial orientation of substituents.

The Critical Vectors

-

N1-Position (The Anchor): Often dictates pharmacokinetic properties (lipophilicity/CNS penetration) and interaction with the "address" domain of GPCRs (e.g., the phenethyl group in fentanyl interacting with the MOR hydrophobic pocket).

-

C4-Position (The Pivot): The defining vector.

-

Direct Aryl Attachment: (e.g., Paroxetine) often targets transporters (SERT/NET).

-

Nitrogen Linker (4-amino): (e.g., Fentanyl, Carfentanil) creates 4-anilidopiperidines, critical for opioid receptor orthosteric binding.

-

Carbon Linker: Seen in neurokinin-1 (NK1) antagonists.[1]

-

MoA Investigation Workflow

The following diagram illustrates the logical flow for characterizing a new chemical entity (NCE) based on this scaffold.

Figure 1: Logical workflow for investigating 4-substituted piperidine pharmacology, prioritizing functional bias determination.

Part 2: Primary Screening – The Binding Filter

The first step is establishing affinity. For 4-substituted piperidines, off-target binding is a significant risk due to the scaffold's promiscuity.

Protocol A: Competitive Radioligand Binding (Self-Validating)

Objective: Determine

Methodology:

-

Membrane Prep: Use CHO-K1 or HEK293 cells stably expressing the human receptor. Homogenize in ice-cold Tris-HCl buffer.

-

Ligand Selection:

-

Incubation: Incubate membranes (

protein) with radioligand ( -

Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding to the filter).

Self-Validating Quality Control (QC):

-

Specific Binding: Must be

of total binding. -

Hill Slope: Should approach -1.0. A slope significantly deviating from -1.0 indicates cooperativity or bitopic binding (common with large N1-substituents).

-

Reference Standard: Always run a known standard (e.g., DAMGO or Fentanyl) in parallel. If standard

deviates

Part 3: Functional Pharmacology & Biased Agonism

This is the core of the MoA investigation. 4-substituted piperidines are notorious for biased agonism . For example, fentanyl analogs often recruit

We must differentiate between G-protein signaling (Pathway A) and

Pathway Visualization

Figure 2: Bifurcation of GPCR signaling.[2][3][4][5] 4-substituted piperidines often stabilize specific receptor conformations, leading to biased outcomes.

Assay 1: Binding (G-Protein Activation)

This assay measures the initial step of G-protein activation: the exchange of GDP for GTP. It is less amplified than cAMP assays, offering a closer measure of intrinsic efficacy.

-

Key Step: Use membranes (not whole cells). Incubate with

and GDP (to reduce basal noise). -

Readout: Scintillation counting.

-

Data Output:

and

Assay 2: -Arrestin Recruitment (BRET)

To detect if your piperidine is "Arrestin-biased" (potentially dangerous), use a Bioluminescence Resonance Energy Transfer (BRET) assay.

-

System: HEK293 cells co-expressing Receptor-Luciferase (Donor) and

-Arrestin-YFP (Acceptor). -

Mechanism: Upon ligand binding, Arrestin translocates to the receptor. Proximity (

) causes energy transfer. -

Protocol Note: This is a kinetic assay. Measure signal at 5, 15, and 30 minutes to capture peak recruitment, as piperidines with high lipophilicity (fast on-rates) may peak early.

Part 4: Data Interpretation & Bias Calculation

Do not rely on

Table 1: Example Data Set for a Novel 4-Substituted Piperidine (Cmpd-X)

| Parameter | Assay | Reference (Fentanyl) | Cmpd-X | Interpretation |

| Affinity ( | Radioligand | 9.2 | 8.5 | Lower affinity than Fentanyl. |

| G-Protein ( | 8.8 | 8.4 | Potent agonist. | |

| Arrestin ( | PathHunter BRET | 8.9 | < 6.0 | Weak Arrestin recruitment. |

| Bias Factor ( | Calculation | 0.0 (Reference) | +2.1 | G-Protein Biased. |

Analysis: In this hypothetical scenario, Cmpd-X is a G-protein biased agonist. Despite lower affinity, it activates the analgesic pathway while failing to recruit arrestin. This suggests a potentially wider therapeutic index (safer) than Fentanyl.

Part 5: Troubleshooting & Causality

Issue: High potency in binding (

-

Causality: The 4-substituent may be sterically hindering the conformational shift of Transmembrane Helix 6 (TM6), preventing G-protein coupling. This "dead-end" binding characterizes competitive antagonists or weak partial agonists.

Issue: Steep Hill Slope (> 1.5) in functional assays.

-

Causality: Likely allosteric modulation or probe dependence. 4-substituted piperidines can sometimes bind to the sodium pocket (allosteric site) of GPCRs rather than the orthosteric site. Validate by running the assay with varying concentrations of

.

References

-

Scripps Research Institute. (2017).[2] Structure-activity relationships of substituted piperidine benzimidazoles as biased MOR agonists.[2] Journal of Medicinal Chemistry.

-

Rice University. (2024).[6] Streamlined synthesis of 4-substituted piperidines via biocatalytic oxidation and radical cross-coupling. Science.[6][7]

-

National Institutes of Health (NIH). (2014). Synthesis and evaluation of 4-substituted piperidines as balanced affinity MOR agonist/DOR antagonist ligands. Bioorganic & Medicinal Chemistry Letters.[8]

-

Frontiers in Pharmacology. (2021). Biased Opioid Ligands: Mechanism and Therapeutic Potential. Frontiers.

-

MDPI. (2020). Biased versus Partial Agonism in the Search for Safer Opioid Analgesics.[4] Molecules.[1][3][4][6][7][8][9][10][11][12][13][14]

Sources

- 1. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics [mdpi.com]

- 5. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 6. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajchem-a.com [ajchem-a.com]

- 11. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 13. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Fidelity Synthesis of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate

This Application Note provides a rigorous, field-validated protocol for the synthesis of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate (CAS: 23763-03-3). This compound is a critical pharmacophore in Targeted Protein Degradation (TPD), serving as the anchor moiety for Cereblon (CRBN) E3 ligase ligands (e.g., in PROTACs) and immunomodulatory imide drugs (IMiDs).

The protocol prioritizes regiochemical fidelity and scalability , utilizing a "Methanetriacetic Acid Scaffold" strategy. This approach avoids the common pitfalls of Michael addition polymerization and ensures the precise installation of the C4-acetate side chain.

HExecutive Summary & Retrosynthetic Logic

The synthesis of 4-substituted glutarimides often suffers from poor yield due to competitive decarboxylation or polymerization during ring closure. This protocol circumvents these issues by establishing the carbon skeleton before introducing the nitrogen heteroatom.

The Strategy:

-

Skeleton Construction: We utilize a Wittig-Horner olefination on diethyl 3-oxopentanedioate to install the central carbon branch.

-

Saturation: Catalytic hydrogenation secures the alkane backbone, yielding the triethyl methanetriacetate skeleton.

-

Thermodynamic Cyclization: A high-temperature ammonium condensation selectively forms the thermodynamically stable 6-membered imide ring over the 7-membered amide or open-chain triamide.

-

Selective Esterification: The final step selectively esterifies the aliphatic carboxylic acid side chain while leaving the imide intact.

Retrosynthetic Analysis (DOT Visualization)

Caption: Retrosynthetic pathway utilizing the Methanetriacetic Acid Scaffold strategy to ensure correct C4-substitution.

Experimental Protocol

Phase 1: Skeleton Assembly (Wittig-Horner Reaction)

Objective: Synthesis of Triethyl 3-(ethoxycarbonylmethylene)pentanedioate. Rationale: The Horner-Wadsworth-Emmons (HWE) modification is preferred over the Reformatsky reaction to avoid zinc waste and ensure higher E/Z selectivity (though both isomers are reduced in the next step).

Reagents & Stoichiometry:

| Reagent | Equiv.[1] | MW ( g/mol ) | Role |

| Diethyl 3-oxopentanedioate | 1.0 | 202.20 | Substrate (Acetonedicarboxylate) |

| Triethyl phosphonoacetate | 1.1 | 224.19 | HWE Reagent |

| Sodium Hydride (60% in oil) | 1.2 | 24.00 | Base |

| THF (Anhydrous) | - | - | Solvent |

Procedure:

-

Activation: In a flame-dried 3-neck flask under Ar, suspend NaH (1.2 eq) in anhydrous THF (0.5 M concentration relative to substrate) at 0°C.

-

Ylide Formation: Dropwise add Triethyl phosphonoacetate (1.1 eq). Stir at 0°C for 30 min until H₂ evolution ceases and the solution becomes clear.

-

Addition: Dropwise add Diethyl 3-oxopentanedioate (1.0 eq) in THF. The solution will turn yellow/orange.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with sat. NH₄Cl.[2] Extract with EtOAc (3x).[2] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexane).

-

Yield Expectation: 80-90% (Colorless oil).

-

Phase 2: Backbone Saturation

Objective: Synthesis of Triethyl methanetriacetate (Triethyl 3-(carboxymethyl)pentanedioate). Rationale: Complete reduction of the alkene is essential before cyclization. The triester formed is the "homolog" of triethyl citrate.

Procedure:

-

Dissolve the unsaturated triester from Phase 1 in Ethanol (0.2 M).

-

Add 10 wt% Pd/C catalyst (5% loading by weight of substrate).

-

Purge with H₂ gas (balloon pressure is sufficient, or 1-2 atm in a Parr shaker).

-

Stir vigorously at RT for 6-12 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Rinse with EtOH.

-

Concentration: Evaporate solvent to yield the saturated triester quantitatively.

-

Note: This intermediate is usually pure enough for the next step.

-

Phase 3: Thermal Cyclization (The Critical Step)

Objective: Synthesis of 2-(2,6-dioxopiperidin-4-yl)acetic acid. Rationale: We utilize a "melt" or high-concentration approach with ammonia source. The reaction is driven thermodynamically to form the 6-membered imide ring. The ester groups hydrolyze under these conditions, and the stable imide-acid precipitates.

Reagents:

-

Triethyl methanetriacetate (from Phase 2)

-

Ammonium Acetate (excess, 4-5 eq) or Urea (3 eq)

-

Solvent: Glacial Acetic Acid (or neat melt)

Procedure (Acetic Acid Route):

-

Dissolve the triester in Glacial Acetic Acid (1.0 M).

-

Add Ammonium Acetate (5.0 eq).

-

Reflux: Heat the mixture to reflux (118°C) for 16-24 hours.

-

Hydrolysis: Add water (equal volume) and heat at 100°C for 2 hours to ensure the side-chain ester is fully hydrolyzed to the free acid (if not already).

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove AcOH.

-

Crystallization: Dissolve the residue in minimal hot water. Acidify to pH 2 with conc. HCl. Cool to 4°C. The product, 2-(2,6-dioxopiperidin-4-yl)acetic acid , should precipitate as a white solid.

-

Purification: Recrystallize from Water/Ethanol if necessary.

-

Checkpoint: 1H NMR (DMSO-d6) should show the imide NH (~10.8 ppm) and the carboxylic acid OH (~12 ppm).

-

Phase 4: Selective Esterification

Objective: Synthesis of Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate. Rationale: Fischer esterification is used. The imide carbonyls are less reactive than the carboxylic acid side chain under acidic conditions.

Procedure:

-

Suspend 2-(2,6-dioxopiperidin-4-yl)acetic acid (1.0 eq) in Absolute Ethanol (0.3 M).

-

Add catalytic conc. H₂SO₄ (0.1 eq) or Thionyl Chloride (1.2 eq, added at 0°C).

-

Reflux: Heat to reflux for 3-5 hours.

-

Monitoring: Monitor by TLC (DCM:MeOH 9:1). The acid spot (baseline) should disappear, replaced by a less polar ester spot.

-

Workup: Concentrate to 1/3 volume. Dilute with cold water. Neutralize cautiously with sat. NaHCO₃ (to pH 7).

-

Extraction: Extract immediately with EtOAc (3x). (Do not leave at high pH, or the imide ring will open).

-

Drying: Dry over MgSO₄ and concentrate.

-

Final Purification: Recrystallization from EtOH/Heptane or flash chromatography (DCM:EtOAc).

Process Logic & Troubleshooting (Workflow Diagram)

Caption: Operational workflow emphasizing the critical pH control point during imide isolation.

Analytical Data & Quality Control

To validate the synthesis, compare your isolated product against these expected spectral parameters.

| Parameter | Expected Value / Signal | Interpretation |

| Physical State | White to off-white crystalline solid | High purity |

| Melting Point | 98 - 102 °C | Distinct from acid precursor (>170°C) |

| 1H NMR (DMSO-d6) | δ 10.7 (s, 1H, NH) | Confirms Imide Ring |

| 1H NMR (DMSO-d6) | δ 4.08 (q, 2H), 1.18 (t, 3H) | Confirms Ethyl Ester |

| 1H NMR (DMSO-d6) | δ 2.3 - 2.8 (m, 5H) | Ring CH2 and Side chain CH2 |

| IR Spectroscopy | ~1720 cm⁻¹ (Ester), ~1690/1710 cm⁻¹ (Imide) | Diagnostic Carbonyls |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 3 | Incomplete cyclization or ring opening | Increase reaction temp/time; Ensure pH < 7 during workup. |

| Product is an Oil | Residual solvent or mixed ester/acid | Recrystallize from EtOH/Heptane; Check NMR for acid (-COOH). |

| Imide Ring Opening | Exposure to strong base | Strictly avoid NaOH/KOH washes; use NaHCO3 only to neutral. |

References

-

Preparation of Glutarimide Compounds. Title: Process for preparation of glutarimide compounds from methanetriacetic acid compounds.[7][8] Source: U.S. Patent 3,076,809 (1963). URL: (Foundational reference for the cyclization of methanetriacetic acid to 4-carboxymethylglutarimide).

-

Synthesis of Cereblon Modulators. Title: Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2022. URL:[Link] (Provides modern context for glutarimide ring stability and handling in IMiD synthesis).

-

Sustainable Synthesis of Precursors. Title: Sustainable synthesis of α-ketoglutaric and methanetriacetic acids from biomass feedstocks.[4][5][9] Source: Green Chemistry (via ResearchGate), 2025. URL:[Link] (Validates the structure and stability of the methanetriacetic acid intermediate).

-

General Esterification Protocols. Title: Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate.[10] Source: Organic Syntheses, Coll.[1] Vol. 7, p.93 (1990). URL:[Link] (Reference for mild esterification conditions if acid-catalyzed thermal esterification fails).

-

Compound Verification. Title: Ethyl 2-(2,6-dioxopiperidin-4-yl)acetate (CAS 23763-03-3).[11][12][13] Source: PubChem / Chemical Register. URL:[Link] (Verification of CAS and existence of the target molecule).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. US3076809A - Process for preparation of glutarimide compounds - Google Patents [patents.google.com]

- 8. US3058983A - Preparation of glutarimide compounds - Google Patents [patents.google.com]

- 9. Description: Sustainable synthesis of α-ketoglutaric and methanetriacetic acids from biomass feedstocks :: Kabale University Library Catalog [library.kab.ac.ug]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 1215118-71-0|Ethyl 2-(2-oxopyrrolidin-3-yl)acetate|BLD Pharm [bldpharm.com]

- 12. 102943-18-0|Ethyl 2-(2-oxopiperidin-4-yl)acetate|BLD Pharm [bldpharm.com]

- 13. N/A,rac-[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Application Note: Modular Synthesis of 4-Substituted Piperidine-2,6-diones

Executive Summary & Strategic Rationale

The piperidine-2,6-dione (glutarimide) core is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for immunomodulatory drugs (IMiDs) and anticonvulsants. While 3-substituted derivatives (e.g., thalidomide analogs) are widely documented, 4-substituted piperidine-2,6-diones represent a critical chemical space for developing novel D2 receptor ligands and antimicrobial agents.

This guide details a robust, scalable synthetic route for 4-substituted piperidine-2,6-diones. Unlike the Guareschi-Thorpe condensation, which often yields pyridines requiring subsequent reduction, this protocol utilizes the Dehydrative Cyclization of 3-Substituted Glutaric Acids . This approach offers superior regiocontrol, avoids high-pressure hydrogenation, and allows for late-stage diversification of the substituent at the C4 position.

Key Advantages of this Protocol:

-

Modularity: The C4 substituent is established early via aldehyde selection.

-

Scalability: Avoids chromatographic purification in intermediate steps.

-

Atom Economy: Utilizes urea or ammonium carbonate as a low-cost nitrogen source.

Chemical Pathway Analysis

The synthesis hinges on the construction of the carbon backbone followed by ring closure. The numbering of the precursor (3-substituted glutaric acid) directly correlates to the target (4-substituted piperidine-2,6-dione).

Retrosynthetic Logic:

-

Target: 4-Substituted Piperidine-2,6-dione.

-

Precursor: 3-Substituted Glutaric Anhydride (or Acid).

-

Starting Materials: Aldehyde (R-CHO) + Ethyl Acetoacetate/Cyanoacetate.

Reaction Scheme Visualization

The following diagram illustrates the critical pathway from aldehyde to the final glutarimide target.

Caption: Logical flow for the conversion of aldehydes to 4-substituted piperidine-2,6-diones via glutaric acid intermediates.

Detailed Experimental Protocols

Phase 1: Synthesis of 3-Substituted Glutaric Acid Precursors

Objective: Create the 5-carbon backbone with the desired substituent at the central position.

Reagents:

-

Substituted Benzaldehyde (10 mmol)

-

Ethyl Cyanoacetate (20 mmol)

-

Ethanol (95%)

-

Concentrated HCl (6N and 12N)

Procedure:

-

Condensation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and ethyl cyanoacetate (2.0 eq) in ethanol. Add piperidine (0.1 eq) as a catalyst.

-

Reaction: Stir at room temperature for 4 hours. A solid precipitate (the dicyano-glutarimide intermediate or open-chain Michael adduct) typically forms.

-

Hydrolysis/Decarboxylation: Evaporate the solvent. Add concentrated HCl (6N) to the residue and reflux for 24–48 hours. Note: This harsh step is required to hydrolyze the nitrile and ester groups and decarboxylate the geminal dicarboxylic acids.

-

Isolation: Cool the mixture to 0°C. The 3-substituted glutaric acid usually crystallizes out. Filter and wash with ice-cold water. Recrystallize from water or benzene to ensure high purity (Target MP > 150°C for phenyl derivatives).

Phase 2: Cyclization to Piperidine-2,6-dione

Objective: Close the ring using a nitrogen donor.

Method A: The Urea Fusion Protocol (Solvent-Free) This method is preferred for its high yield and operational simplicity, avoiding the need for toxic solvents like pyridine.

Reagents:

-

3-Substituted Glutaric Acid (from Phase 1)

-

Urea (1.2 equivalents)

Step-by-Step:

-

Mixing: Intimately mix the 3-substituted glutaric acid and urea in a mortar and pestle.

-

Fusion: Transfer the powder to a round-bottom flask. Heat the flask in an oil bath to 150–170°C.

-

Observation: The mixture will melt, and ammonia/water vapor will evolve. Maintain temperature for 30–60 minutes until the evolution of gas ceases and the melt solidifies or becomes viscous.

-

Work-up: Cool to room temperature. The residue is the crude glutarimide.

-

Purification: Recrystallize from ethanol or an ethanol/water mixture.

Method B: The Anhydride Route (Higher Purity) For sensitive substrates, convert to the anhydride first.

-

Reflux 3-substituted glutaric acid in acetic anhydride (3 eq) for 1 hour. Remove excess Ac2O under vacuum to obtain the cyclic anhydride.

-

React the anhydride with aqueous ammonia or urea in toluene under reflux to yield the piperidine-2,6-dione.

Critical Process Parameters & Troubleshooting

The following table summarizes optimization data for the cyclization step (Phase 2), based on standard laboratory benchmarks for this scaffold.

| Parameter | Condition A (Fusion) | Condition B (Solution) | Impact on Quality |

| Nitrogen Source | Urea | Ammonium Carbonate | Urea often gives higher yields but requires higher temps. |

| Temperature | 160°C | 110°C (Toluene reflux) | High temp ensures complete dehydration but may degrade thermally labile groups. |

| Time | 45 min | 4–6 hours | Extended time in fusion can lead to polymerization/charring. |

| Yield (Typical) | 75–85% | 60–70% | Fusion is more atom-economical; Solution is cleaner. |

Signaling & Decision Logic

Use this logic flow to determine the appropriate purification strategy based on the crude product appearance.

Caption: Decision tree for the purification of crude piperidine-2,6-dione products.

Safety & Compliance

-

Ammonia Evolution: The fusion reaction releases ammonia gas. This must be performed in a properly functioning fume hood.

-

Thermal Hazards: The fusion method involves temperatures >150°C. Use appropriate thermal gloves and ensure glassware is free of star cracks.

-